molecular formula C15H19NO3 B2499834 Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate CAS No. 801282-28-0

Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B2499834
CAS No.: 801282-28-0
M. Wt: 261.321
InChI Key: MUGFANGFICUDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 801282-28-0) is a pyrrolidine derivative of high interest in medicinal and organic chemistry research. This compound, with a molecular formula of C15H19NO3 and a molecular weight of 261.3 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure features a rigid pyrrolidine scaffold substituted with a phenyl group and a ketone, making it a valuable intermediate in asymmetric synthesis . In scientific research, derivatives of this chiral pyrrolidine compound have been investigated as key intermediates in the development of inhibitors for therapeutic targets. Notably, similar structural motifs have shown sub-micromolar activity as inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease research . The tert-butyl carbamate (Boc) group protects the nitrogen atom, enhancing the compound's stability during synthetic transformations and making it a crucial precursor for further chemical modifications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-9-12(17)13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGFANGFICUDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801282-28-0
Record name tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Data for tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive methodologies grounded in established spectroscopic principles and validated by comparative analysis with structurally analogous compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this significant heterocyclic compound. The guide covers predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, complete with detailed interpretation and proposed experimental protocols.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a phenyl group and a ketone functionality, along with the versatile N-Boc protecting group, makes this compound a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount in drug discovery and development, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed predictive analysis of the key spectroscopic features of this molecule, offering a robust framework for its identification and characterization.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1: Structure of this compound.

The key structural features that will dominate the spectroscopic data are:

  • N-Boc (tert-butoxycarbonyl) group: This will give rise to characteristic signals for the tert-butyl protons and the carbamate carbonyl carbon.

  • Pyrrolidine ring: The diastereotopic protons of the methylene groups and the chiral center at C2 will lead to complex splitting patterns in the ¹H NMR spectrum.

  • Ketone carbonyl group: A distinct signal in the ¹³C NMR and a strong absorption in the IR spectrum are expected.

  • Phenyl group: Aromatic proton and carbon signals will be present in the NMR spectra, and characteristic bands will appear in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are generated using established algorithms and databases, and are supported by experimental data from analogous compounds.[1][2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, pyrrolidine, and tert-butyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
Phenyl-H (ortho, meta, para)7.20 - 7.40m-
C2-H4.80 - 5.00dd8.0, 4.0
C4-H₂2.50 - 2.70 (α to C=O)m-
C5-H₂3.60 - 3.80m-
tert-Butyl-H1.45s-

Interpretation and Rationale:

  • Phenyl Protons (7.20 - 7.40 ppm): The protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region. Their exact chemical shifts will be influenced by the electronic effects of the pyrrolidine ring.

  • C2-H (4.80 - 5.00 ppm): This proton is at a chiral center and is adjacent to the nitrogen atom and the phenyl group, leading to a downfield shift. It is expected to be a doublet of doublets due to coupling with the two diastereotopic protons on C4.

  • C4-H₂ (2.50 - 2.70 ppm): These protons are adjacent to the ketone carbonyl group, which deshields them, causing a downfield shift compared to a standard methylene group. They will likely appear as a multiplet due to coupling with the C2-H and C5-H₂ protons.

  • C5-H₂ (3.60 - 3.80 ppm): These protons are adjacent to the nitrogen atom of the carbamate, resulting in a downfield shift. Their diastereotopic nature and coupling with the C4-H₂ protons will lead to a complex multiplet.

  • tert-Butyl Protons (1.45 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic feature of the N-Boc protecting group.

Supporting Evidence from Analogous Compounds:

  • N-Boc-2-phenylpyrrolidine: Experimental data for this compound shows the C2-H proton at approximately 4.8 ppm and the phenyl protons in the 7.2-7.4 ppm range, which aligns with our predictions.[5][6]

  • N-Boc-3-pyrrolidinone: The protons on the carbon adjacent to the ketone (C4) in this molecule are observed around 2.5 ppm, supporting the predicted chemical shift for the C4-H₂ protons in our target molecule.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for each carbon atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)205 - 210
C=O (Carbamate)154 - 156
Phenyl-C (ipso)138 - 140
Phenyl-C (ortho, meta, para)125 - 130
C(CH₃)₃ (quaternary)79 - 81
C265 - 70
C545 - 50
C435 - 40
C(CH₃)₃ (methyls)28 - 29

Interpretation and Rationale:

  • Carbonyl Carbons: The ketone carbonyl carbon is expected at a significantly downfield chemical shift (205-210 ppm), which is characteristic for this functional group. The carbamate carbonyl will appear further upfield (154-156 ppm).

  • Phenyl Carbons: The aromatic carbons will resonate in the typical range of 125-140 ppm. The ipso-carbon (the carbon attached to the pyrrolidine ring) will be at the lower end of this range.

  • N-Boc Carbons: The quaternary carbon of the tert-butyl group is characteristically found around 79-81 ppm, while the three equivalent methyl carbons will give a signal around 28-29 ppm.

  • Pyrrolidine Carbons: The C2 carbon, being attached to both a nitrogen and a phenyl group, will be the most downfield of the pyrrolidine ring carbons (65-70 ppm). The C5 carbon, adjacent to the nitrogen, will be next (45-50 ppm), followed by the C4 carbon (35-40 ppm).

Supporting Evidence from Analogous Compounds:

  • N-Boc-pyrrolidine: The quaternary and methyl carbons of the N-Boc group in this compound are observed at approximately 79 ppm and 28.5 ppm, respectively, which is in excellent agreement with our predictions.[8]

  • tert-Butyl 2-oxopiperidine-1-carboxylate: This related cyclic ketone with an N-Boc group shows the ketone carbonyl at around 170 ppm (note: this is a lactam, not a simple ketone, hence the upfield shift) and the carbamate carbonyl at ~154 ppm, providing a reasonable comparison for the expected chemical shifts of the carbonyl groups.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on well-established correlation tables.[10][11][12][13][14]

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (Ketone)1740 - 1760Strong
C=O Stretch (Carbamate)1690 - 1710Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-N Stretch (Amide)1150 - 1250Medium
C-O Stretch (Ester-like)1250 - 1350Strong

Interpretation and Rationale:

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ketone carbonyl stretch is expected at a higher wavenumber (1740-1760 cm⁻¹) due to the ring strain of the five-membered ring. The carbamate carbonyl stretch will appear at a slightly lower wavenumber (1690-1710 cm⁻¹). The presence of both aromatic and aliphatic C-H stretches will be observed just below and above 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations will give rise to several weaker bands in the 1450-1600 cm⁻¹ region. The strong C-O stretch from the carbamate and the C-N stretch will also be prominent features in the fingerprint region.

Supporting Evidence from Analogous Compounds:

  • N-Boc-3-pyrrolidinone: The IR spectrum of this compound shows a strong ketone carbonyl absorption at approximately 1745 cm⁻¹ and a carbamate carbonyl absorption around 1695 cm⁻¹, strongly supporting the predicted values for the target molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The predicted mass and key fragments for this compound are outlined below.

Predicted Molecular Ion and Key Fragments (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 261.13

  • Key Fragmentation Pathways:

    • Loss of tert-butyl group (-57): A prominent fragment at m/z = 204 is expected from the loss of the tert-butyl radical.

    • Loss of isobutylene (-56): Cleavage of the N-Boc group can lead to the loss of isobutylene, resulting in a fragment at m/z = 205.

    • Loss of CO₂ from the fragment at m/z = 205 (-44): This would lead to a fragment at m/z = 161.

    • Loss of the entire N-Boc group (-101): A fragment corresponding to the 3-oxo-2-phenylpyrrolidine cation at m/z = 160 is plausible.

    • Tropylium ion (m/z = 91): As is common for compounds containing a benzyl group, the formation of the tropylium cation is a likely fragmentation pathway.[15]

    • Pyrrolidine ring fragmentation: Cleavage of the pyrrolidine ring can lead to various smaller fragments. The loss of the pyrrolidine neutral from the protonated molecule is a common pathway in tandem mass spectrometry.[16][17][18]

fragmentation M [M]+. m/z = 261 F204 [M - C4H9]+. m/z = 204 M->F204 - C4H9 F205 [M - C4H8]+. m/z = 205 M->F205 - C4H8 F160 [M - C5H9O2]+. m/z = 160 M->F160 - C5H9O2 F161 [M - C4H8 - CO2]+. m/z = 161 F205->F161 - CO2 F91 [C7H7]+ m/z = 91 F160->F91 rearrangement

Figure 2: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy
  • Sample Preparation (Thin Film): If the sample is an oil, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Acquisition (EI):

    • Ionization energy: 70 eV.

    • Mass range: m/z 40 - 500.

    • Source temperature: 200-250 °C.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with comparative data from structurally related molecules, a comprehensive and reliable set of expected spectral data has been compiled. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for the identification and structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical starting point for researchers working with this and similar compounds.

References

  • American Chemical Society. (2025, December 15). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • ACS Publications. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • ChemAxon. (n.d.). NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • NMRium. (n.d.). Predict - NMRium demo. [Link]

  • Michigan State University. (n.d.). IR Absorption Table. [Link]

  • ResearchGate. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • nmrshiftdb2. (2025, September 7). open nmr database on the web. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Mestrelab. (n.d.). Download NMR Predict. [Link]

  • Glen Jackson - West Virginia University. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

  • ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • AWS. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. [Link]

  • PubChem. (n.d.). N-Boc-pyrrolidine. [Link]

  • ResearchGate. (2020, April 6). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • ACS Publications. (2011, June 29). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications | The Journal of Organic Chemistry. [Link]

  • PubChemLite. (n.d.). 3-methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid (C12H13NO3). [Link]

  • PubChemLite. (n.d.). (r)-n-boc-2-phenylpyrrolidine (C15H21NO2). [Link]

  • PubChem. (n.d.). (R)-N-Boc-2-phenylpyrrolidine. [Link]

  • NIST WebBook. (n.d.). (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one. [Link]

  • SpectraBase. (n.d.). 1-Boc-pyrrolidine. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information:. [Link]

  • Chemsrc. (2025, September 25). CAS#:41839-96-7 | tert-butyl 2,5-dioxopyrrolidine-1-carboxylate. [Link]

  • Lirias. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • MDPI. (2024, July 5). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. [Link]

  • PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. [Link]

  • ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]

Sources

Methodological & Application

Application Note: tert-Butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate (also referred to as N-Boc-2-phenyl-3-pyrrolidinone) in the synthesis of peptidomimetics. This scaffold acts as a conformationally constrained analogue of phenylalanine, locking the peptide backbone into specific secondary structures (e.g.,


-turns) to enhance metabolic stability and receptor affinity.

Introduction & Structural Significance

In modern drug discovery, "privileged scaffolds" are molecular frameworks capable of providing ligands for diverse receptors. The 3-oxo-2-phenylpyrrolidine core is one such scaffold, widely used to synthesize peptidomimetics —compounds that mimic the biological activity of peptides but with improved pharmacokinetic properties.

  • Conformational Constraint: The pyrrolidine ring restricts the torsional angles (

    
     and 
    
    
    
    ) of the peptide backbone, reducing the entropic penalty of binding to a target protein.
  • Phenylalanine Mimicry: The C2-phenyl group mimics the side chain of phenylalanine (Phe). By locking this group into a cyclic system, the molecule can probe the specific spatial requirements of hydrophobic pockets in enzymes (e.g., HIV protease, Renin) or GPCRs (e.g., NK1 receptors).

  • Synthetic Versatility: The C3-ketone is a versatile "handle" for further functionalization via reductive amination, Wittig olefination, or Grignard addition, allowing the construction of diverse libraries.

Stability & Handling (Expert Insight)

Critical Warning: The C2-position is stereochemically sensitive. The proton at C2 is benzylic and


 to the carbamate nitrogen. While the N-Boc group reduces the basicity of the nitrogen, the proximity to the C3-ketone makes the C2-proton acidic enough to undergo epimerization under basic conditions or high temperatures.
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Avoid strong bases (e.g., NaH, LDA) unless thermodynamic equilibration is intended. Use mild, buffered conditions for reactions at the C3-ketone.

Core Applications

A. Synthesis of Constrained Dipeptide Isosteres (Phe-X Mimics)

The most common application is the conversion of the C3-ketone to an amine via reductive amination . This creates a 3-amino-2-phenylpyrrolidine scaffold, which effectively mimics a dipeptide where the peptide bond is replaced by the pyrrolidine ring.

  • Mechanism: Formation of an iminium ion followed by hydride reduction.[1]

  • Stereocontrol: The bulky C2-phenyl group directs the incoming hydride to the opposite face (anti-addition), typically yielding high diastereoselectivity (cis-2,3-disubstituted products are often kinetically favored depending on the reducing agent).

B. Protease Inhibitor Scaffolds (Statine/Hydroxyethylene Isosteres)

The ketone can be converted to a transition-state mimic (e.g., a hydroxyethylene moiety) often found in aspartyl protease inhibitors.

  • Reaction: Wittig or Horner-Wadsworth-Emmons (HWE) reaction to install an ester or nitrile, followed by reduction to an aldehyde or alcohol.

Experimental Protocols

Protocol 1: Scaffold Preparation (Oxidation of Alcohol)

Note: If the 3-oxo compound is not purchased directly, it is best prepared fresh from the commercially available N-Boc-2-phenyl-3-hydroxypyrrolidine to ensure purity.

Reagents:

  • Starting Material: tert-butyl 3-hydroxy-2-phenylpyrrolidine-1-carboxylate

  • Oxidant: Dess-Martin Periodinane (DMP) (Preferred for preventing epimerization)

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Argon.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4; ketone is not UV active, but the phenyl group is).

  • Quench: Dilute with Et2O. Add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 15 minutes until the organic layer is clear.

  • Workup: Separate layers. Extract aqueous layer with Et2O. Dry combined organics over MgSO4, filter, and concentrate in vacuo at <30°C.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc). Do not store for long periods.

Protocol 2: Reductive Amination (Synthesis of Peptidomimetic Core)

This protocol describes coupling the scaffold with an amino acid ester (e.g., Glycine methyl ester) to create a constrained dipeptide.

Reagents:

  • Scaffold: this compound

  • Amine: Glycine methyl ester hydrochloride (1.2 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv - to free the amine salt)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried flask, suspend Glycine methyl ester HCl (1.2 equiv) in DCE (0.2 M).

    • Add TEA (1.2 equiv) and stir for 10 mins.

    • Add the 3-oxo scaffold (1.0 equiv) and Acetic Acid (cat.).

    • Stir at RT for 1–2 hours to allow equilibrium formation of the iminium species. ( Note: Molecular sieves 4Å can be added to drive equilibrium).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)3 (1.5 equiv) in portions.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3. Stir for 20 mins.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4.

  • Purification:

    • Concentrate to yield the crude diastereomeric mixture.

    • Purify via column chromatography. Note: The 2,3-cis and 2,3-trans isomers usually have distinct Rf values.

    • Data Analysis: Determine diastereomeric ratio (dr) via 1H NMR (coupling constants of H2-H3) or HPLC.

Protocol 3: Deprotection and Peptide Coupling

To incorporate the mimic into a larger peptide chain.

  • N-Boc Deprotection: Treat the purified amine (from Protocol 2) with 4N HCl in Dioxane or TFA/DCM (1:1) for 1 hour at 0°C. Concentrate to dryness to get the HCl/TFA salt.

  • Coupling: Dissolve the salt in DMF. Add the next N-protected amino acid (e.g., Boc-Ala-OH), HATU (1.1 equiv), and DIPEA (3.0 equiv). Stir at RT for 2–4 hours.

Visualizing the Workflow

The following diagram illustrates the divergence from the core scaffold to two distinct peptidomimetic classes.

Peptidomimetic_Workflow Start Precursor: N-Boc-2-phenyl-3-hydroxy pyrrolidine Oxidation Oxidation (Dess-Martin) Start->Oxidation Scaffold CORE SCAFFOLD: N-Boc-2-phenyl-3-oxo pyrrolidine RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Scaffold->RedAm Path A: N-Functionalization Wittig Wittig Olefination (Ph3P=CH-CO2Et) Scaffold->Wittig Path B: C-C Bond Formation Oxidation->Scaffold Prod_Amine 3-Amino-2-phenyl pyrrolidine (Dipeptide Mimic) RedAm->Prod_Amine Stereoselective Reduction Prod_Alkene 3-Alkylidene pyrrolidine (Protease Inhibitor) Wittig->Prod_Alkene E/Z Selectivity

Caption: Synthetic divergence from the 3-oxo-2-phenylpyrrolidine scaffold. Path A yields constrained amino-acid mimetics; Path B yields protease inhibitor precursors.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Epimerization at C2 Basic conditions or high heat during reaction.Use buffered conditions (e.g., NaOAc/AcOH) for amine formation. Avoid thermodynamic enolization.
Low Yield in Reductive Amination Incomplete imine formation due to steric bulk of Phenyl group.Use dehydrating agents (Ti(OiPr)4 or Molecular Sieves) during the imine formation step before adding reductant.
Poor Diastereoselectivity Reducing agent is too small or reactive.Switch to bulkier reducing agents like NaBH(OAc)3 or L-Selectride (at -78°C) to enhance steric discrimination.
Starting Material Decomposition Acid sensitivity of Boc group or oxidation of benzylic position.Ensure reagents are acid-free. Store scaffold under Argon at -20°C.

References

  • Design of Pyrrolidine-Based Peptidomimetics

    • Smith, A. B., et al. "Pyrrolinone-Based Peptidomimetics." Journal of the American Chemical Society.
    • Context: Establishes the pyrrolinone/pyrrolidine scaffold as a -strand mimic.
    • (Representative)

  • Synthesis of N-Boc-3-pyrrolidinones

    • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry.
    • Context: The standard protocol for oxidizing the hydroxy-precursor to the 3-oxo scaffold without racemiz
  • Reductive Amin

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
    • Context: The definitive guide for the mild reductive amin
  • Stereoselective Synthesis of 2-Substituted Pyrrolidines

    • Coldham, I., & Hufton, R. "Solid phase synthesis of 2-substituted pyrrolidines." Tetrahedron.
    • Context: Discusses the stereochemical outcomes of functionalizing pyrrolidine rings.

Sources

Troubleshooting & Optimization

Removing metal catalysts from tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate preparations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate

Executive Summary

The synthesis of This compound typically involves the Palladium (Pd)-catalyzed


-arylation of tert-butyl 3-oxopyrrolidine-1-carboxylate.[1][2] While this method installs the phenyl group efficiently, it leaves residual Palladium species (often coordinated with bulky phosphine ligands like BINAP, XPhos, or 

) that are lipophilic and difficult to remove via standard aqueous extraction.

Critical Constraint: The N-Boc protecting group is acid-labile. Standard metal removal washes using dilute HCl or acidic cation exchange resins (SCX) pose a high risk of deprotection and must be avoided.

This guide provides a validated, non-acidic remediation protocol using functionalized silica scavengers to achieve ICH Q3D compliance (<10 ppm Pd) without compromising the structural integrity of the API intermediate.

Part 1: Diagnostic & Triage

Before initiating a purification protocol, confirm the nature of the impurity.

IndicatorObservationDiagnosis
Visual Appearance Dark brown/black oil or solidHigh Pd content (likely colloidal Pd or Pd-clusters).
Visual Appearance Orange/Red tintSoluble Pd-Phosphine complexes remaining.
1H NMR Broadening of aromatic peaksParamagnetic interference from metallic Pd nanoparticles.
ICP-MS > 1000 ppm PdCRITICAL: Requires bulk scavenging (Protocol A).
ICP-MS 50 - 200 ppm PdMODERATE: Requires polishing (Protocol B).
Part 2: The Remediation Protocols
Protocol A: The "Gold Standard" Scavenging (Silica-Based)

Recommended for sensitive N-Boc intermediates.

Mechanism: Thiol (-SH) and Dimercaptotriazine (DMT) ligands grafted onto silica beads chelate Pd(0) and Pd(II) species irreversibly. The silica matrix is neutral, preventing Boc deprotection.

Reagents:

  • Primary Choice: SiliaMetS® Thiol (or equivalent thiol-functionalized silica).

  • Secondary Choice (for bulky ligands): SiliaMetS® DMT.

  • Solvent: THF, Ethyl Acetate, or Toluene (DCM is acceptable but slower kinetics).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in THF or Ethyl Acetate (concentration: 10 mL/g).

  • Loading Calculation:

    • If Pd content is known (e.g., 1000 ppm): Add 4 molar equivalents of scavenger relative to the Pd content.

    • If Pd content is unknown: Add 20% w/w of scavenger relative to the mass of the crude product.

  • Incubation:

    • Add the solid scavenger beads to the solution.

    • Stir gently (overhead stirring preferred to avoid grinding beads) at 40°C for 4 hours .

    • Note: Room temperature is possible but requires 12+ hours for bulky ligands.

  • Filtration:

    • Filter the suspension through a pad of Celite® or a 0.45 µm PTFE membrane.

    • Wash the filter cake with 2 bed volumes of solvent to recover entrained product.

  • Analysis: Concentrate the filtrate and analyze a small aliquot via ICP-MS.

Protocol B: Activated Carbon (Cost-Effective Alternative)

Use only if silica scavengers are unavailable. Risk: Lower yield due to non-specific binding.

  • Dissolve crude product in Ethanol/THF (9:1).

  • Add Activated Carbon (e.g., Darco KB-G) at 10 wt% relative to the product.

  • Heat to 50°C for 2 hours.

  • Critical Step: Filter through a tight Celite pad while still warm. Cooling can cause Pd-carbon complexes to leach back into solution.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct scavenger based on the specific chemistry used in your preparation.

MetalRemoval Start Crude tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate CheckPd Determine Pd Ligand Used in Synthesis Start->CheckPd LigandType Ligand Type? CheckPd->LigandType Simple Simple/No Ligand (Pd(OAc)2, Pd/C) LigandType->Simple Low Steric Bulk Bulky Bulky Phosphines (BINAP, XPhos, P(t-Bu)3) LigandType->Bulky High Steric Bulk Scavenger1 Select: SiliaMetS Thiol (High Affinity, General Purpose) Simple->Scavenger1 Scavenger2 Select: SiliaMetS DMT (High Steric Tolerance) Bulky->Scavenger2 AcidCheck WARNING: Avoid Acidic Scavengers (SCX, Tosic Acid) Scavenger1->AcidCheck Check Compatibility Process Process: 40°C, 4h Solvent: THF or EtOAc Scavenger1->Process Scavenger2->AcidCheck Scavenger2->Process Filter Filter & Analyze (ICP-MS) Process->Filter Result Target: < 10 ppm Pd (ICH Q3D Compliant) Filter->Result

Caption: Decision matrix for selecting the optimal scavenger based on the catalyst ligand system, emphasizing the avoidance of acidic resins to protect the Boc group.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use an HCl wash to remove the metal? A: Absolutely not. The tert-butyl carbamate (Boc) group is sensitive to acidic conditions. Even dilute HCl can initiate deprotection, yielding the free amine which may then undergo side reactions or form salts that are difficult to isolate. Stick to neutral silica scavengers or EDTA washes at pH 6-7.

Q2: My product turned from black to pale yellow, but ICP-MS still shows 50 ppm Pd. Why? A: Color is a poor indicator of low-level metal contamination. The "black" color usually comes from colloidal Pd(0). However, soluble Pd(II)-phosphine complexes can be pale yellow or nearly colorless. 50 ppm is above the ICH Q3D limit for many applications. You likely need a "polishing" step: re-treat with fresh scavenger (SiliaMetS DMT) for 12 hours at room temperature.

Q3: Will the scavenger remove my product? A: Unlikely. The 3-oxo-2-phenylpyrrolidine motif contains an amide and a ketone. While these have weak Lewis basicity, Thiol and DMT scavengers have a binding constant for Pd that is orders of magnitude higher than for the organic substrate. Non-specific binding is typically < 2%.

Q4: Which solvent is best for the scavenging step? A: THF (Tetrahydrofuran) is ideal. It solubilizes the lipophilic protected pyrrolidine well and swells the polystyrene/silica matrix of the scavenger slightly (if polymer-based) or wets the pores efficiently (if silica-based), improving mass transfer. Avoid methanol if using polymer-based resins as they may not swell properly.

Part 5: Data Summary & Limits
ParameterSpecification / LimitSource
Target Pd Limit (Oral)

100 µ g/day (approx. 10 ppm for 10g dose)
ICH Q3D [1]
Target Pd Limit (Parenteral)

10 µ g/day (approx. 1 ppm for 10g dose)
ICH Q3D [1]
Scavenger Loading 4 molar equivalents vs. PdSiliCycle Protocols [2]
Temperature Limit < 60°C (to prevent Boc thermal instability)Internal Safety Data
Time 4 - 16 HoursKinetic Studies [2]
References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: tert-Butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate

[1]

Content Type: Technical Comparison Guide (NMR Spectroscopy) Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary & Structural Context[1][2][3][4][5]

In the development of neurokinin-1 (NK1) antagonists and novel gamma-lactam mimetics, tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate (hereafter Compound A ) serves as a critical chiral scaffold.[1] Its structural integrity is defined by three chemically distinct environments: the lipophilic tert-butyl carbamate (Boc), the conformationally restricted pyrrolidone ring, and the benzylic stereocenter at C2.

This guide provides a comparative NMR analysis of Compound A against its immediate synthetic precursor (the C3-alcohol) and its deprotected analogue. The primary analytical challenge—and the focus of this guide—is the rotameric complexity introduced by the N-Boc group, which frequently leads to signal doubling in

The "Rotamer Trap"

Unlike rigid aromatic systems, N-Boc-pyrrolidines exist as an equilibrium of cis and trans carbamate rotamers (restricted N-C(O) rotation). In Compound A, the steric clash between the C2-phenyl group and the tert-butyl moiety exacerbates this, often resulting in a ~60:40 or 70:30 ratio of rotamers in CDCl

Structural Assignment Logic (Visualization)

The following decision tree outlines the logical flow for assigning the spectrum, distinguishing the target ketone from common reduction impurities.

NMR_Assignment_LogicStartStart: Crude 1H NMR SpectrumCheck_BocStep 1: Locate Boc Group(~1.4 ppm, Singlet, 9H)Start->Check_BocCheck_PhStep 2: Locate Phenyl Region(7.2-7.5 ppm, Multiplet, 5H)Check_Boc->Check_PhCheck_C2Step 3: Identify C2-H (Benzylic)(5.0-5.8 ppm)Check_Ph->Check_C2Decision_C2C2-H Multiplicity?Check_C2->Decision_C2Result_KetoneSinglet/Broad Singlet(Target: 3-Oxo)Decision_C2->Result_KetoneNo vicinal HResult_AlcoholDoublet (J ~6-8 Hz)(Impurity: 3-Hydroxy)Decision_C2->Result_AlcoholCoupled to C3-HRotamer_CheckAre peaks doubled/broad?Result_Ketone->Rotamer_CheckConfirm_RotamerRotameric Mixture(Confirm with VT-NMR or DMSO)Rotamer_Check->Confirm_RotamerYes

Figure 1: Logical workflow for distinguishing the target 3-oxo species from the 3-hydroxy precursor based on C2 proton multiplicity.

Comparative Spectral Analysis

The table below contrasts the target molecule with its direct precursor (Alcohol) and the deprotected amine (NH-free), highlighting the diagnostic shifts required for verification.

Solvent: CDCl

FeatureTarget: N-Boc-3-Oxo (Compound A)Precursor: N-Boc-3-Hydroxy Alternative: NH-Free 3-Oxo
C2-H (Benzylic) 5.1 – 5.6 ppm (Singlet*)4.8 – 5.0 ppm (Doublet)~4.5 ppm (Singlet)
Multiplicity Logic Singlet: No proton at C3 (Ketone).[1] Broadened by rotamers.Doublet: Coupled to C3-H (

Hz).[1]
Singlet: Upfield shift due to loss of Boc (deshielding).
C3-H Absent 4.4 – 4.6 ppm (Multiplet)Absent
Boc Group 1.45 / 1.50 ppm (Split Singlets)1.45 ppm (Singlet)Absent
C4/C5 Envelope 2.5 – 4.0 ppm (Complex)1.8 – 3.6 ppm (Complex)2.2 – 3.5 ppm
Key Diagnostic Loss of C2-C3 coupling ; C2-H is deshielded by C=O and N-Boc.[1]Presence of C3-H signal (CH-OH).[1][2]Broad NH peak (~2.0-3.0 ppm); Loss of Boc signal.[1]

*Note on C2-H: In CDCl

Detailed Interpretation & Expert Insights

The Rotameric Equilibrium

The N-Boc group possesses partial double-bond character (N-C=O resonance).[1] In 2-substituted pyrrolidines, the steric bulk of the substituent (Phenyl) forces a preference for one rotamer, but not exclusively.

  • Observation: You will likely see two sets of signals for the tert-butyl group (e.g., ratio 1:1.[3]5) and the C2-H benzylic proton.[1]

  • Validation Protocol: To prove these are rotamers and not impurities, run the NMR in DMSO-d

    
     at 80°C (353 K) .
    
    • Result: The elevated temperature increases the rotation rate, causing the split peaks to coalesce into sharp, single averages.

The C2 "Anchor" Proton

The proton at position 2 is the most diagnostic handle.

  • Chemical Shift Drivers:

    • Alpha-Nitrogen: Deshields to ~3.0 ppm.

    • Alpha-Phenyl: Deshields further (+1.5 ppm) to ~4.5 ppm.

    • Alpha-Carbonyl (Ketone): Deshields (+1.0 ppm) to ~5.5 ppm .[4]

  • Appearance: Because C3 is a ketone, there are no vicinal protons to split C2. It should be a singlet. If you see a doublet, your oxidation (e.g., Swern, Dess-Martin) is incomplete, and you still have the alcohol.

The Methylene Envelope (C4/C5)

The protons at C4 and C5 form an ABXY or similar complex system.

  • C5 (adj. to N): typically 3.6 – 4.0 ppm.

  • C4 (adj. to C=O): typically 2.6 – 2.9 ppm.

  • Note: These signals are often broad and featureless in CDCl

    
     due to the ring puckering dynamics associated with the rotamers.
    

Experimental Protocol: Sample Preparation for qNMR

For drug development, establishing purity is paramount. Standard NMR is qualitative; for quantitative assessment (qNMR) of this scaffold, follow this rigorous protocol.

Objective: Determine purity of Compound A vs. residual solvent and rotameric ratio.

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    .
    • Why? DMSO often sharpens the rotamer peaks by raising the energy barrier or shifting the equilibrium, and it prevents overlap of the Boc peak with water (water in CDCl

      
       is ~1.56 ppm, overlapping with Boc).
      
  • Internal Standard: Use 1,3,5-Trimethoxybenzene (TMB).

    • Signals: Singlets at 6.1 ppm (Ar-H) and 3.8 ppm (OMe), which do not overlap with the key C2-H (~5.5 ppm) or Phenyl (~7.4 ppm) regions of Compound A.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (D1): Set to 20 seconds .

      • Reason: The tert-butyl protons have very long T1 relaxation times.[1] A standard 1-second delay will under-integrate the Boc signal, leading to false stoichiometry calculations.[1]

    • Scans: 16 or 32 (sufficient for >10 mg sample).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase manually.

    • Integrate the entire rotameric cluster for C2-H (i.e., if split into two peaks, integrate both sum to 1H).

Rotamer Mechanism Visualization

The following diagram illustrates the physical cause of the spectral complexity (signal doubling).

Rotamer_Equilibriumcluster_0Trans-Carbamate (Major)cluster_1Cis-Carbamate (Minor)TransO=C-N bond(Restricted Rotation)CisSteric Clash:Boc vs PhenylTrans->Cis Slow Exchange(NMR Timescale)EffectResult:Two sets of NMR signals(e.g., Boc at 1.40 & 1.48 ppm)Trans->EffectCis->Effect

Figure 2: Equilibrium between cis and trans carbamate rotamers causing signal duplication.

References

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Chapter 13: NMR of Amides and Carbamates).

  • Sarpong, R., et al. (2019). "Strategies for the Synthesis of N-Heterocycles." Journal of Organic Chemistry. (Discusses N-Boc rotamer analysis in pyrrolidines). [Link]

  • Reich, H. J. (2024). "Boc-Protected Amines and Rotamers."[1] University of Wisconsin-Madison NMR Database. [Link][1]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

Comparative Guide to HPLC Method Validation for Purity Assessment of Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of purity assays for tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are tasked with ensuring the quality and consistency of pharmaceutical compounds. This document emphasizes the scientific rationale behind experimental choices, adherence to regulatory standards, and the establishment of self-validating analytical systems.

Introduction: The Criticality of a Validated Purity Method

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like this compound, a chiral synthetic intermediate, establishing a robust and reliable analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolution, sensitivity, and precision.[1]

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for analytical method validation.[2][3][4][5] This guide will navigate the validation process for an HPLC purity method, focusing on a comparative analysis of critical methodological choices.

Understanding the Analyte: this compound

Before delving into method development and validation, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure: this compound possesses a chiral center at the C2 position of the pyrrolidine ring. This necessitates consideration of enantiomeric separation.

  • Chemical Formula: C15H19NO3[6]

  • Molecular Weight: 261.32 g/mol

  • Key Functional Groups: The molecule contains a tert-butoxycarbonyl (Boc) protecting group, a ketone, and a phenyl group. These groups will influence its chromatographic behavior and detection characteristics.

Comparative Analysis of HPLC Methodologies

The selection of the appropriate HPLC column and mobile phase is the most critical decision in developing a separation method. For a chiral compound like the one , both achiral (for purity) and chiral (for enantiomeric purity) methods may be necessary. This guide focuses on the achiral purity method validation.

Column Selection: A Comparative Overview

The choice of stationary phase dictates the separation mechanism. For a moderately polar compound like this compound, reversed-phase chromatography is the most suitable approach.

Column ChemistrySeparation PrincipleAdvantagesDisadvantagesBest Suited For
C18 (Octadecylsilane) Hydrophobic interactionsHighly versatile, robust, wide range of applicationsMay exhibit strong retention for very nonpolar compoundsInitial screening and routine purity analysis
C8 (Octylsilane) Hydrophobic interactions (less retentive than C18)Shorter analysis times for moderately nonpolar compoundsLess retention for polar compoundsFaster analysis of moderately polar analytes
Phenyl π-π interactions, hydrophobic interactionsEnhanced selectivity for aromatic compoundsMay have lower stability compared to C18Separating compounds with aromatic rings from non-aromatic impurities
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and hydrophobic interactionsUnique selectivity for positional isomers and halogenated compoundsCan be more complex to optimizeResolving closely related impurities with different electronic properties

Rationale for Selection: A C18 column is the recommended starting point for method development due to its versatility and robustness.[7] However, a Phenyl or PFP column should be considered as an alternative to provide orthogonal selectivity, which is crucial for ensuring that no impurities are co-eluting with the main peak.

Mobile Phase Composition: A Balancing Act

The mobile phase composition fine-tunes the separation. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.

Organic ModifierElution StrengthSelectivity EffectsConsiderations
Acetonitrile (ACN) HighGood peak shape, low viscosityCan be more expensive than methanol
Methanol (MeOH) ModerateCan offer different selectivity compared to ACNHigher viscosity, may lead to higher backpressure

Aqueous Component: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds. While the target analyte is not strongly ionizable, buffering the mobile phase (e.g., with phosphate or acetate buffer) can improve method robustness. The addition of a small amount of acid, like formic acid or phosphoric acid, is common in reversed-phase HPLC to improve peak shape.[8]

Recommendation: A gradient elution starting with a higher aqueous composition and gradually increasing the organic modifier (e.g., acetonitrile) is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method must be conducted according to a pre-approved protocol that outlines the experiments and acceptance criteria.[5] The core validation parameters are defined by ICH Q2(R2) guidelines.[2][4]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Optimization Dev->Opt Specificity Specificity / Forced Degradation Opt->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

Experimental Protocol: Forced Degradation Studies for Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][9]

Objective: To generate potential degradation products and demonstrate that they are well-separated from the main analyte peak.

Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.[10]

  • Analysis: Analyze the stressed samples by the developed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the presence of degradation products.

Acceptance Criteria: The method is considered specific if all degradation product peaks are adequately resolved from the main peak, and the peak purity angle is less than the peak purity threshold.

Validation Parameters: A Comparative Summary

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria.

ParameterPurposeTypical ExperimentAcceptance Criteria (as per ICH)
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.Confirmed by linearity, accuracy, and precision studies.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Analyze a minimum of nine determinations over a minimum of three concentration levels.% Recovery within 98.0% to 102.0%
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope.-
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope.RSD for precision at the LOQ should be specified.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, column temperature, and flow rate.System suitability parameters should remain within acceptable limits.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and review.

Table 1: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50125430
75188145
100250860
125313575
150376290
Correlation Coefficient (r²) 0.9998

Table 2: Example Accuracy Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120119.899.8
Average Recovery 99.8

Conclusion: Establishing a Foundation of Trust

A rigorously validated HPLC method for the purity of this compound is not merely a regulatory requirement; it is the foundation of confidence in the quality of the drug substance. By systematically evaluating and comparing different chromatographic conditions and meticulously executing the validation protocol, researchers can establish a reliable, robust, and self-validating analytical procedure. This guide provides a framework for making informed decisions during method development and validation, ultimately ensuring the integrity of the data generated and the safety of the final pharmaceutical product.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (n.d.). Retrieved from [Link]

  • Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Outsourcing. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). CPTL Group. Retrieved from [Link]

  • tert-butyl 3-oxopyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). Amsbiopharma. Retrieved from [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023, December 14). ACS Central Science. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved from [Link]

  • Tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (C15H19NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of a New Chiral Pyrrolidine. (n.d.). PMC. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration. Retrieved from [Link]

  • HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s. (n.d.). NIH. Retrieved from [Link]

  • CAS#:153749-84-9 | Tert-butyl 2-(3-methyl-2-oxobutyl)pyrrolidine-1-carboxylate. (2025, September 10). Chemsrc. Retrieved from [Link]

  • CAS No : 401564-36-1 | Product Name : (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Comparative Reactivity Guide: N-Methyl vs. N-Phenyl Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

This guide provides a technical comparison between N-Methyl-2-pyrrolidinone (NMP) and N-Phenyl-2-pyrrolidinone (NPP) . While often grouped as "cyclic amides," their reactivity profiles diverge significantly due to the electronic influence of the N-substituent.

  • NMP (N-Methyl): A robust, polar aprotic solvent and nucleophilic enolate precursor. Its reactivity is defined by high thermal stability and predictable C3-alkylation.

  • NPP (N-Phenyl): A reactive scaffold. The N-phenyl group acts as an electron sink, activating the lactam ring toward hydrolysis and enabling Directed Ortho Metalation (DoM) on the aromatic ring—a pathway unavailable to NMP.

Nomenclature Note: In industrial parlance, "2-substituted" often refers to the position relative to the nitrogen (treating the nitrogen as position 1). However, strictly speaking, the carbonyl is position 2. This guide focuses on the N-substituted derivatives (1-methyl vs. 1-phenyl) as the primary comparison, while briefly addressing 5-substituted derivatives (chiral synthons) in Section 4.

Electronic & Structural Divergence

The core reactivity difference stems from the competition between the nitrogen lone pair and the carbonyl


-system.
FeatureN-Methyl-2-pyrrolidinone (NMP) N-Phenyl-2-pyrrolidinone (NPP)
N-Substituent Effect Inductive Donor (+I): The methyl group increases electron density on Nitrogen.Resonance Withdrawer (-R): The phenyl ring competes for the N-lone pair.
Carbonyl Character Electron-Rich: The N-lone pair donates strongly into the C=O bond (Amide Resonance).Electron-Deficient: Resonance with the phenyl ring reduces N-to-C=O donation.
Electrophilicity Low: Resistant to nucleophilic attack.High: Susceptible to ring-opening hydrolysis.
Lewis Basicity High: Oxygen is a strong Lewis base (good solvent for cations).Moderate/Low: Oxygen is less basic due to competing resonance.
Physical State Liquid (Mp: -24 °C) – Process Solvent.Solid (Mp: 68–70 °C) – Reagent/Intermediate.
Visualizing the Electronic Conflict

The following diagram illustrates how the phenyl ring in NPP "steals" electron density, activating the carbonyl.

ElectronicEffects cluster_0 NMP (Stable) cluster_1 NPP (Reactive) NMP N-Methyl (Inductive Donation) Resonance_NMP Strong Amide Resonance (N -> C=O) NMP->Resonance_NMP Stability_NMP Deactivated Carbonyl (Hydrolysis Resistant) Resonance_NMP->Stability_NMP NPP N-Phenyl (Resonance Withdrawal) Resonance_NPP Competing Resonance (Ph <- N -> C=O) NPP->Resonance_NPP Reactivity_NPP Activated Carbonyl (Susceptible to Nucleophiles) Resonance_NPP->Reactivity_NPP

Figure 1: Electronic divergence. In NMP, the methyl group reinforces amide resonance. In NPP, the phenyl ring disrupts it, increasing carbonyl electrophilicity.

Synthetic Utility: The Lithiation Fork

For drug development, the most critical difference is the site of lithiation when treated with strong bases (e.g., LDA,


-BuLi).
A. NMP: C3-Enolization (Alpha-Alkylation)

NMP behaves as a classic cyclic amide. Treatment with a base deprotonates C3 (alpha to the carbonyl).[1]

  • Mechanism: Kinetic deprotonation.

  • Utility: Installing alkyl groups to create 3-alkyl-2-pyrrolidinones (e.g., precursors to racetams).

  • Constraint: Requires low temperature (-78 °C) to prevent self-condensation or ring opening.

B. NPP: Directed Ortho Metalation (DoM)

The N-phenyl group is not just a passive substituent; it is a functional handle. The amide oxygen coordinates Lithium, directing the base to deprotonate the ortho-position of the phenyl ring , not the lactam ring.

  • Mechanism: Complex-Induced Proximity Effect (CIPE).

  • Utility: Functionalizing the aromatic ring (e.g., introducing halogens, formyl groups) while keeping the lactam intact.

  • Competitive Pathway: If the phenyl ring is blocked or deactivated, C3-lithiation can occur, but DoM is the dominant kinetic pathway.

LithiationPathways cluster_NMP NMP Pathway cluster_NPP NPP Pathway Reagent Strong Base (LDA/n-BuLi) NMP_Node N-Methyl Pyrrolidinone Reagent->NMP_Node NPP_Node N-Phenyl Pyrrolidinone Reagent->NPP_Node Enolate C3-Lithio Enolate NMP_Node->Enolate Deprotonation @ C3 Prod_A 3-Alkyl-NMP (C3 Substitution) Enolate->Prod_A Electrophile (E+) OrthoLi Ortho-Lithio Species (Directed Metalation) NPP_Node->OrthoLi Coordination & Ortho-Deprotonation Prod_B Ortho-Substituted NPP (Aryl Functionalization) OrthoLi->Prod_B Electrophile (E+)

Figure 2: Divergent Lithiation Pathways. NMP yields alkylation on the lactam ring; NPP yields functionalization on the aromatic ring.

Experimental Protocols
Protocol A: C3-Alkylation of NMP (Enolate Chemistry)

Use Case: Synthesis of 3-methyl-N-methyl-2-pyrrolidinone.

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Base Generation: Add diisopropylamine (1.1 eq) and THF (anhydrous). Cool to -78 °C. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA.
    
  • Substrate Addition: Add NMP (1.0 eq) dropwise over 15 min. The solution may turn pale yellow.

  • Enolization: Stir at -78 °C for 1 hour. (Note: NMP enolates are less stable than ketone enolates; do not warm).

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise.

  • Workup: Allow to warm to 0 °C over 2 hours. Quench with saturated NH₄Cl. Extract with EtOAc.

  • Outcome: Product is exclusively C3-alkylated.

Protocol B: Ortho-Lithiation of NPP (DoM Chemistry)

Use Case: Synthesis of N-(2-iodophenyl)-2-pyrrolidinone.

  • Preparation: Flame-dry flask under Argon.

  • Reagent: Dissolve NPP (1.0 eq) in anhydrous THF.

  • Lithiation: Cool to -78 °C. Add

    
    -BuLi or 
    
    
    
    -BuLi (1.1 eq) dropwise. (Note:
    
    
    -BuLi may be insufficient for rapid deprotonation at -78 °C due to aggregation).
  • Directing Effect: Stir for 1–2 hours. The carbonyl oxygen coordinates the Li, placing it proximal to the ortho proton.

  • Quench: Add Iodine (

    
    ) solution (1.2 eq).
    
  • Workup: Quench with

    
     (to remove excess iodine). Extract with DCM.
    
  • Outcome: Product is substituted on the phenyl ring (ortho position). The lactam ring remains intact.

Comparative Data Summary
ParameterN-Methyl (NMP)N-Phenyl (NPP)Implication
pKa (Conjugate Acid) ~ -0.4 (Oxygen)~ -1.8 (Oxygen)NMP is a better Lewis base/solvent.
Hydrolysis (

)
1.0 (Reference)~ 50–100x FasterNPP requires anhydrous conditions; unstable in aqueous base.
Lithiation Site C3 (Lactam Ring)Ortho (Phenyl Ring)dictate synthetic strategy (Scaffold vs. Functionalization).
Boiling Point 202 °C> 250 °C (decomposes)NMP is distillable; NPP often requires recrystallization.
Toxicity Reprotoxic (REACH SVHC)Irritant / Less studiedNMP faces stricter regulatory phase-out pressure.
Note on 5-Substituted Derivatives (Chiral Scaffolds)

If your interest lies in 5-methyl vs. 5-phenyl pyrrolidinones (stereocenters derived from Glutamic acid or Levulinic acid):

  • 5-Methyl-2-pyrrolidinone: Used as a "Green Solvent" alternative to NMP. Sterically small; offers little diastereocontrol in C3-alkylations.

  • 5-Phenyl-2-pyrrolidinone: A bulky chiral auxiliary. The phenyl group at C5 creates significant steric hindrance, directing incoming electrophiles to the anti face at C3. This is used in the asymmetric synthesis of quaternary amino acids.

References
  • NMP Physical & Safety Data: European Chemicals Agency (ECHA). Substance Information: 1-methyl-2-pyrrolidone.[2] Link

  • Lithiation of N-Boc/N-Aryl Heterocycles: Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research. Link

  • Comparative Hydrolysis Rates: Bowden, K. (1995). Structure-Reactivity Correlations in the Hydrolysis of Amides. Chemical Society Reviews. Link

  • 5-Methyl Pyrrolidinone Synthesis: Manzer, L. E. (2004). Catalytic Synthesis of alpha-Methylene-gamma-valerolactone: A Biomass-Derived Acrylic Monomer. Applied Catalysis A: General. Link

  • Ortho-Lithiation Protocols: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Standard Reference Text).

Sources

Validating the Structural Integrity of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate After Scale-Up: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, ensuring the chemical fidelity of a molecule after manufacturing scale-up is paramount. The transition from a laboratory-scale synthesis to large-scale production can introduce variability in reaction conditions, potentially leading to the formation of impurities or degradation of the target compound. This guide provides a comprehensive comparison of analytical techniques for validating the structural integrity of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific rigor.

The core challenge in scaling up the synthesis of chiral molecules like this compound lies in maintaining not only the chemical structure but also the desired enantiomeric purity. Even minute deviations in temperature, pressure, or reagent stoichiometry can lead to the formation of diastereomers, epimers, or other process-related impurities.[1] Therefore, a robust analytical validation strategy is not merely a quality control step but a critical component of the development lifecycle.

This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and, when used in concert, provides a comprehensive picture of the molecule's structural integrity and purity profile.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is dictated by the specific questions being asked about the molecule. For this compound, our primary concerns are:

  • Confirmation of the chemical structure: Is the desired molecule present?

  • Identification and quantification of impurities: What are the process-related impurities and degradation products?

  • Determination of enantiomeric purity: Is the correct stereoisomer present in the desired excess?

The following table summarizes the strengths and weaknesses of each technique in addressing these concerns.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantification of purity and separation of impurities.[2]High sensitivity, accuracy, and suitability for a wide range of compounds.[3]May not be able to separate all impurities from the main peak without extensive method development.[3]
Chiral HPLC Determination of enantiomeric purity.The gold standard for separating and quantifying enantiomers.[4]Requires specialized and often expensive chiral stationary phases; method development can be complex.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities and confirmation of molecular weight.[6]Provides molecular weight information, aiding in the structural elucidation of unknown peaks. Highly sensitive for trace impurity detection.[7]Quantification can be less precise than HPLC with UV detection without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation and confirmation.[6]Provides detailed information about the molecular structure, including connectivity and stereochemistry.[8]Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity analysis.
The Synergy of a Multi-Technique Approach

Relying on a single analytical method is often insufficient for comprehensive structural validation. A multi-pronged approach, leveraging the complementary strengths of each technique, provides a more robust and reliable assessment. For instance, HPLC can quantify the overall purity, while LC-MS can identify the impurities detected. Chiral HPLC is then essential to confirm the enantiomeric excess, and NMR provides the definitive structural confirmation of the bulk material.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the generated data. These methods are based on established principles and can be adapted to specific laboratory instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main component from potential process-related impurities.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Mobile Phase B.

System Suitability:

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The column should have a minimum of 2000 theoretical plates for the main peak.

  • Repeatability: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of less than 2.0% for the peak area.

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the target compound.

Protocol:

  • Column: Chiral stationary phase (CSP) column suitable for separating phenyl-substituted pyrrolidines (e.g., polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.[9]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

System Suitability:

  • Resolution: The resolution between the two enantiomer peaks should be greater than 1.5.

  • Selectivity: The selectivity factor (α) should be greater than 1.1.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is used to identify the molecular weights of impurities detected by HPLC.

Protocol:

  • LC System: Utilize the same HPLC method as described for purity assessment.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Ionization Mode: Positive ion mode is typically suitable for this compound.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram to determine their molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the definitive technique for confirming the chemical structure of the synthesized compound.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons in the molecule.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to observe the chemical shifts of all carbon atoms.[10]

  • 2D NMR (COSY, HSQC): If necessary, acquire 2D NMR spectra to confirm the connectivity between protons and carbons.[11]

  • Data Analysis: Compare the obtained spectra with known reference spectra or theoretical predictions to confirm the structure.

Workflow for Validating Structural Integrity

The following diagram illustrates a logical workflow for the comprehensive validation of this compound after scale-up.

G cluster_0 Initial Purity Assessment cluster_1 Impurity Identification cluster_2 Chiral Integrity cluster_3 Definitive Structural Confirmation cluster_4 Forced Degradation Studies cluster_5 Final Validation HPLC HPLC Purity Analysis LCMS LC-MS Impurity Profiling HPLC->LCMS Impurity peaks > 0.1% Chiral_HPLC Chiral HPLC Analysis HPLC->Chiral_HPLC Main peak purity > 99% NMR NMR Spectroscopic Analysis LCMS->NMR Identify unknown impurities Report Comprehensive Validation Report LCMS->Report Chiral_HPLC->NMR Confirm enantiomeric purity Chiral_HPLC->Report NMR->Report Forced_Deg Stress Testing (Acid, Base, Oxidation, Heat, Light) Forced_Deg->HPLC Develop stability-indicating method Forced_Deg->Report

Caption: A logical workflow for the analytical validation of scaled-up synthesis.

The Importance of Forced Degradation Studies

To develop a truly robust and stability-indicating analytical method, forced degradation studies are essential.[12] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[13] The goal is to ensure that the primary analytical method (typically HPLC) can separate the intact drug from any potential degradants that might form during storage or further processing.[14] This is a critical requirement outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[15][16]

Forced Degradation Protocol Outline
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photostability: Expose the sample to UV and visible light according to ICH Q1B guidelines.

After each stress condition, the samples are analyzed by the developed HPLC method to assess for any degradation. The ability of the method to resolve the parent peak from all degradation products confirms its stability-indicating nature.

Conclusion

Validating the structural integrity of this compound after scale-up is a multifaceted process that requires a strategic combination of analytical techniques. By following the comparative guide and detailed protocols outlined above, researchers and drug development professionals can confidently ensure the quality, purity, and stereochemical integrity of this critical pharmaceutical intermediate. A well-designed validation strategy, grounded in sound scientific principles and regulatory expectations, is fundamental to the successful and safe development of new medicines.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • PharmaVED. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control. [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Scribd. (n.d.). Analytical Techniques Comparison Final. [Link]

  • IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ResearchGate. (2004, December). 2.3. Mass spectrometry in impurity profiling. [Link]

  • Pharmazone. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Academia.edu. (n.d.). Analytical Techniques Used in Quality Control of Drugs: Review. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022, November 30). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?[Link]

  • Chemistry. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. [Link]

  • European Pharmaceutical Review. (2008, April 7). Pharmaceutical analysis in quality control. [Link]

  • VNU University of Science. (2023, February 18). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chromatography Today. (2009, September). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • PubChemLite. (2025). This compound (C15H19NO3). [Link]

  • ACS Omega. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through.... [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]

  • PubMed. (2011, October 17). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. [Link]

  • IAPC-OBP. (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • The Journal of Organic Chemistry. (2026, February 12). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. [Link]

  • ResearchGate. (2025, August 9). Supramolecular insight and Hirshfeld surface analysis of (S)-tert-butyl 2-(5-fluoro-4-oxo-4H-benzo[d][7][15]oxazin-2-yl)pyrrolidine-1-carboxylate in the crystal state stabilized by weak C-H⋯O interactions. [Link]

  • PubChem. (n.d.). tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine-1-carboxylate. [Link]

  • ResearchGate. (2025, August 4). Supramolecular Insight and Hirshfeld Surface Analysis of (S)-tert-Butyl 2-(5-fluoro-4-oxo-4H-benzo[d][7][15]oxazin-2-yl)Pyrrolidine-1-Carboxylate in the Crystal State Stabilized by Weak C–H⋯O Interactions. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.